Di-methoxycinnamidopropyl ethyldimonium chloride ether
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Overview
Description
Di-methoxycinnamidopropyl ethyldimonium chloride ether is a compound that belongs to the group of quaternary ammonium salts. It is primarily used in cosmetic products for its hair conditioning and UV-absorbing properties . The compound is known for leaving hair easy to comb, supple, soft, and shiny, while also protecting cosmetic products from UV light damage .
Preparation Methods
The synthesis of di-methoxycinnamidopropyl ethyldimonium chloride ether involves several steps:
Methoxycinnamic Acid Amidopropyl Grouping: This step involves the formation of the methoxycinnamic acid amidopropyl group.
Ethyl Component: Ethanol (ethyl alcohol) is used as an alcoholic component or a hydrocarbon residue with two carbon atoms.
Quaternary Dimethyl Ammonium Salt Formation: This involves the formation of a quaternary dimethyl ammonium salt, typically based on fatty amines.
Ether Formation: The final step involves the condensation of two alcohols to form the ether linkage.
Chemical Reactions Analysis
Di-methoxycinnamidopropyl ethyldimonium chloride ether undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Di-methoxycinnamidopropyl ethyldimonium chloride ether has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is widely used in the cosmetic industry for hair conditioning and UV protection.
Mechanism of Action
The mechanism of action of di-methoxycinnamidopropyl ethyldimonium chloride ether involves its interaction with molecular targets and pathways:
Hair Conditioning: The compound interacts with the hair shaft, forming a protective layer that enhances hair manageability and shine.
UV Absorption: It absorbs UV light, preventing damage to cosmetic products and protecting the skin and hair from UV radiation.
Comparison with Similar Compounds
Di-methoxycinnamidopropyl ethyldimonium chloride ether can be compared with other similar compounds:
Steardimonium Chloride: Contains a stearyl (C18) carbon chain and is used for similar hair conditioning purposes.
Laurdimonium Chloride: Contains a lauryl (C12) hydrocarbon residue and is also used in hair care products.
Properties
CAS No. |
444153-01-9 |
---|---|
Molecular Formula |
C34H52Cl2N4O5 |
Molecular Weight |
667.7 g/mol |
IUPAC Name |
3-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propyl-[2-[2-[3-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propyl-dimethylazaniumyl]ethoxy]ethyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C34H50N4O5.2ClH/c1-37(2,23-7-21-35-33(39)19-13-29-9-15-31(41-5)16-10-29)25-27-43-28-26-38(3,4)24-8-22-36-34(40)20-14-30-11-17-32(42-6)18-12-30;;/h9-20H,7-8,21-28H2,1-6H3;2*1H/b19-13+,20-14+;; |
InChI Key |
PLMVCRGAKDGNEA-HPKCLRQXSA-N |
Isomeric SMILES |
C[N+](CCOCC[N+](CCCNC(=O)/C=C/C1=CC=C(C=C1)OC)(C)C)(CCCNC(=O)/C=C/C2=CC=C(C=C2)OC)C.[Cl-].[Cl-] |
Canonical SMILES |
C[N+](C)(CCCNC(=O)C=CC1=CC=C(C=C1)OC)CCOCC[N+](C)(C)CCCNC(=O)C=CC2=CC=C(C=C2)OC.[Cl-].[Cl-] |
Origin of Product |
United States |
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